4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde
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Overview
Description
4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde is a complex organic compound with a unique structure that includes a piperazine ring, a tert-butylphenoxy group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde typically involves multiple steps. One common method starts with the preparation of (4-tert-butylphenoxy)acetyl chloride, which is then reacted with piperazine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenoxyacetic acid: This compound shares the tert-butylphenoxy group but lacks the piperazine and aldehyde functionalities.
4-tert-Butylphenoxyacetone: Similar in structure but with a ketone group instead of an aldehyde.
4-tert-Butylphenoxybutanoic acid: Contains a longer carbon chain and a carboxylic acid group.
Uniqueness
4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and transformations.
Properties
IUPAC Name |
4-[2-(4-tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)14-4-6-15(7-5-14)22-12-16(21)19-10-8-18(13-20)9-11-19/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZWIDXOGOZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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